molecular formula C9H12N2O B15071834 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone

Cat. No.: B15071834
M. Wt: 164.20 g/mol
InChI Key: UDHGDOGVVOSLRX-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a bicyclic heterocyclic compound featuring a fused imidazole and tetrahydropyridine ring system with an acetyl substituent at the 5-position. This scaffold is notable for its structural similarity to pharmacologically active molecules targeting neurological and endocrine pathways. The compound’s synthesis typically involves multi-step reactions, including cyclization of alicyclic amines and functionalization via chloroacetyl chloride or piperidine coupling, as seen in related derivatives .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h5-6,9H,2-4H2,1H3

InChI Key

UDHGDOGVVOSLRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC2=CN=CN12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine. The reaction is typically carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell .

Industrial Production Methods: While specific industrial production methods for 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the laboratory synthesis methods and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Imidazo[1,5-a]pyridine derivatives with various functional groups.

    Reduction: Tetrahydro derivatives with modified functional groups.

    Substitution: Substituted imidazo[1,5-a]pyridine compounds with diverse functional groups.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Comparison
Compound Core Structure Substituent Key Functional Groups
1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone Tetrahydroimidazo[1,5-a]pyridine Ethanone (acetyl) at C5 Ketone, bicyclic heterocycle
Fadrozole (4-(5,6,7,8-THIP-5-yl)benzonitrile) Tetrahydroimidazo[1,5-a]pyridine Benzonitrile at C5 Nitrile, aromatic ring
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Tetrahydroimidazo[1,5-a]pyrazine Chlorine at C1 Halogen, pyrazine ring
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Aryl, piperidine Tetrazole, tertiary amine

Key Observations :

Key Observations :

  • The target compound’s synthesis shares similarities with Fadrozole (e.g., cyclization), but ethanone introduction requires distinct reagents like chloroacetyl chloride .
  • Pd-mediated cyanation in Fadrozole synthesis () highlights scalability challenges compared to simpler amine couplings in ethanone derivatives.
Pharmacological and Physicochemical Properties
Compound Biological Target IC₅₀/EC₅₀ Solubility Stability
1-(5,6,7,8-THIP-5-yl)ethanone Not fully characterized* N/A Moderate (polar) Prone to oxidation
Fadrozole Hydrochloride Aldosterone synthase (CYP11B2) 3 nM (AS), 90 nM (CS) High (hydrochloride) Stable (hemihydrate)
1-Chloro-THIP Derivatives Orexin receptors Sub-μM range Low (hydrophobic) Sensitive to hydrolysis
Tetrazole Derivatives (e.g., 22–28) Antimicrobial targets MIC: 2–8 µg/mL Variable Thermally stable

*Structural analogs in show sleep-promoting activity via orexin receptor antagonism .

Key Observations :

  • Stability: Fadrozole’s crystalline hemihydrate form ensures long-term stability, while the ethanone derivative’s ketone group may necessitate stabilization strategies .
  • Selectivity : Fadrozole’s 150-fold selectivity for aldosterone synthase over cortisol synthase () underscores the benzonitrile group’s role in target specificity.

Biological Activity

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroimidazo[1,5-a]pyridine core structure, which is known for its diverse biological activities. The molecular formula is C9H12N2OC_9H_{12}N_2O with a molecular weight of 164.20 g/mol. Its structural characteristics contribute to its interaction with various biological targets.

Pharmacological Effects

Research indicates that compounds based on the tetrahydroimidazo framework exhibit various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydroimidazo[1,5-a]pyridine demonstrate antimicrobial properties against several pathogens. For instance, modifications to the core structure can enhance activity against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia .
  • CNS Activity : The compound has been evaluated for its effects on the central nervous system (CNS). Some derivatives have shown promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .
  • Antiviral Properties : Certain tetrahydroimidazo compounds have been identified as inhibitors of viral replication. For example, similar structures have demonstrated inhibition of HIV-1 replication by targeting reverse transcriptase .

The biological activity of 1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or viral replication. For example, it has been suggested that the imidazo ring facilitates binding to active sites on enzymes critical for microbial survival .
  • Receptor Interaction : Interaction with neurotransmitter receptors has been proposed as a mechanism for CNS effects. The structural conformation allows for effective binding to serotonin and dopamine receptors .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds to understand how modifications influence biological activity. Key findings include:

Modification TypeEffect on Activity
Alkyl substitution at N5Increased antimicrobial activity
Benzyl moiety introductionEnhanced CNS activity
Acyl group additionImproved enzyme inhibition

Studies suggest that optimal lipophilicity and steric factors significantly influence the efficacy of these compounds .

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